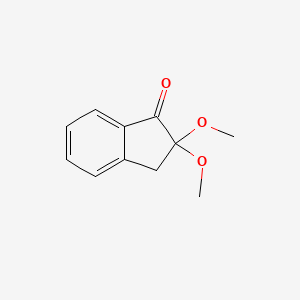
Dimethoxyindanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethoxyindanone, specifically 5,6-Dimethoxy-1-indanone, is an organic compound with the molecular formula C11H12O3. It is a derivative of indanone, characterized by the presence of two methoxy groups attached to the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxy-1-indanone typically involves the aldol condensation of benzylpiperidine-carboxyaldehyde with dimethoxyindanone, utilizing the Wittig reaction . This method is efficient and widely used in laboratory settings.
Industrial Production Methods
In industrial settings, the synthesis of 5,6-Dimethoxy-1-indanone can be achieved through a similar aldol condensation process, followed by purification steps such as crystallization and sublimation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethoxy-1-indanone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methoxy groups into hydroxyl groups.
Reduction: The carbonyl group in the indanone ring can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Hydroxylated derivatives of 5,6-Dimethoxy-1-indanone.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted indanone derivatives depending on the reagents used.
Scientific Research Applications
5,6-Dimethoxy-1-indanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6-Dimethoxy-1-indanone involves its interaction with molecular targets such as acetylcholinesterase. The compound inhibits the enzyme’s activity, which can lead to increased levels of acetylcholine in the brain. This mechanism is particularly relevant in the context of Alzheimer’s disease treatment .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-indanone
- 5-Hydroxy-1-indanone
- 5-Chloro-1-indanone
Comparison
Compared to other indanone derivatives, 5,6-Dimethoxy-1-indanone is unique due to the presence of two methoxy groups, which can influence its reactivity and biological activity. For instance, the methoxy groups can enhance the compound’s ability to cross the blood-brain barrier, making it more effective in neurological applications .
Properties
CAS No. |
62937-77-3 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2,2-dimethoxy-3H-inden-1-one |
InChI |
InChI=1S/C11H12O3/c1-13-11(14-2)7-8-5-3-4-6-9(8)10(11)12/h3-6H,7H2,1-2H3 |
InChI Key |
VXIUQBQARXJTPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















